3,4-Diaminofurazan

Vue d'ensemble

Description

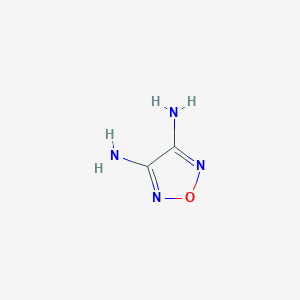

3,4-Diaminofurazan, also known as 1,2,5-oxadiazole-3,4-diamine, is a heterocyclic compound with the molecular formula C2H4N4O. It is a derivative of furazan, a five-membered aromatic ring containing one oxygen and two nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Diaminofurazan can be synthesized through several methods:

Amination of Glyoxal: This method involves the amination of glyoxal to form diaminoglyoxime, which is then cyclized to produce this compound.

Supported Solid Alkali Catalysis: In this method, diaminoglyoxime is reacted with supported solid alkali at 150°C.

Micelle Catalysis: This method uses anionic and cationic surfactants as catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the amination of glyoxal followed by cyclization. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure safety and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Diaminofurazan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form compounds such as 3,3’-diamino-4,4’-azoxyfurazan.

Substitution: It can react with vinyl ethers to form enaminofurazans, which exist as chelate complexes.

Cyclization: It can undergo oxidative macrocyclocondensation to form macrocyclic polydiazenofurazans.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium monopersulfate and dibromoisocyanurate

Substitution: Reactions with vinyl ethers are typically carried out under mild conditions using IR and PMR spectroscopy for analysis.

Cyclization: Oxidative cyclocondensation is performed using dibromoisocyanurate under controlled conditions.

Major Products

3,3’-Diamino-4,4’-azoxyfurazan: Formed through oxidation.

Enaminofurazans: Formed through substitution reactions with vinyl ethers.

Macrocyclic Polydiazenofurazans: Formed through oxidative cyclocondensation.

Applications De Recherche Scientifique

Energetic Materials

3,4-Diaminofurazan serves as a critical precursor for synthesizing various energetic materials due to its high nitrogen content and favorable thermal properties.

- High Explosives : DAF is utilized in the formulation of insensitive high explosives (IHEs). Research indicates that derivatives of DAF, such as 3,3'-diamino-4,4'-azofurazan (DAAzF), exhibit improved performance and safety compared to traditional explosives like 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) . These compounds are characterized by their ability to withstand accidental detonation while maintaining explosive efficiency.

- Performance Metrics : DAAzF has demonstrated an impact sensitivity greater than 320 cm when tested against HNS's sensitivity of 54 cm . This makes DAF-derived compounds suitable for applications where safety is paramount.

Green Electrosynthesis

Recent advancements have highlighted the potential of DAF in green chemistry through electrochemical methods.

- Electrosynthesis of Energetic Materials : A novel method has been developed for the electrosynthesis of DAAzF from DAF using low-energy conditions. This process not only synthesizes energetic materials but also produces hydrogen concurrently . The use of advanced catalysts like WS/Pt has enabled this process to operate at significantly lower voltages compared to traditional methods.

- Environmental Benefits : This method reduces the hazards associated with conventional synthesis that often involves toxic reagents and high temperatures. The electrosynthesis pathway provides a safer and more sustainable approach to producing energetic materials .

Biological Applications

Beyond its roles in energetic materials and synthetic chemistry, DAF's structural characteristics suggest potential biological applications.

- Biological Activity : Compounds derived from the azofurazan framework have been identified as biologically active molecules. They may act as suppressants of soluble guanylate cyclase, indicating potential therapeutic applications . The high nitrogen content and unique bonding structures in these compounds may contribute to their biological efficacy.

Case Study 1: Development of Insensitive High Explosives

A study explored the formulation of explosives using DAAzF alongside TATB. The findings indicated that formulations containing DAAzF significantly improved performance metrics while maintaining insensitivity to accidental initiation .

Case Study 2: Green Electrosynthesis

Research demonstrated a successful electrochemical synthesis of DAAzF from DAF under mild conditions. This approach not only reduced energy consumption but also minimized environmental impact by avoiding hazardous reagents commonly used in traditional methods .

Mécanisme D'action

The mechanism of action of 3,4-diaminofurazan involves the opening of the five-membered heterocyclic furazan ring, leading to the rupture of carbon-nitrogen and nitrogen-oxygen bonds. This results in the formation of nitrogen monoxide as a major decomposition product . The compound’s energetic properties are attributed to its high nitrogen content and the presence of an “active” oxygen atom within the ring, which enhances its reactivity and stability .

Comparaison Avec Des Composés Similaires

3,4-Diaminofurazan can be compared with other similar compounds, such as:

3,3’-Diamino-4,4’-azoxyfurazan: This compound has good heat resistance and better detonation performance compared to hexanitrostibene.

3,3’-Diamino-4,4’-azofurazan: Similar to the azoxy derivative, it has good heat resistance and detonation performance.

3-Amino-4-(4-nitrofurazan-3-yl)-azoxyfurazan: This compound has improved crystal density and detonation performance.

The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions, making it a valuable compound in the field of energetic materials .

Activité Biologique

3,4-Diaminofurazan (DAF) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of DAF, focusing on its anti-inflammatory properties, synthesis methods, and applications in energetic materials.

This compound is a nitrogen-rich heterocyclic compound that has garnered attention for its role as a precursor in the synthesis of various energetic materials. The synthesis of DAF has been reported using various methods, including oxidation reactions that yield derivatives such as 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and 3,3'-diamino-4,4'-azofurazan (DAAzF) .

Table 1: Synthesis Methods of this compound

| Method | Description | Yield |

|---|---|---|

| Oxidation with Peroxides | Utilizes peroxide reagents to oxidize DAF into DAAF or DAAzF | Up to 75% |

| Electrochemical Synthesis | Green electrosynthesis coupled with hydrogen production | Not specified |

| Aqueous Buffer Reaction | Reaction in buffered aqueous solutions yielding pure DAAF | 60% |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of DAF and its derivatives. For instance, research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The half-maximal inhibitory concentration (IC50) values for these compounds against COX-1 and COX-2 enzymes have been documented.

Table 2: Inhibitory Potency of DAF Derivatives on COX Enzymes

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |

| 4d | Not specified | 23.8 ± 0.20 |

In vivo studies demonstrated that certain derivatives of DAF exhibited anti-inflammatory effects comparable to established drugs like celecoxib and diclofenac . These findings suggest that DAF could serve as a scaffold for developing new anti-inflammatory agents.

The mechanism by which DAF exerts its anti-inflammatory effects appears to be linked to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes at both mRNA and protein levels . This was evidenced through Western blotting and RT-PCR analyses conducted on RAW264.7 cells treated with DAF derivatives.

Case Studies

- Carrageenan-Induced Paw Edema : In a study assessing the anti-inflammatory activity through carrageenan-induced paw edema in rats, several DAF derivatives demonstrated significant reduction in edema comparable to indomethacin .

- Cotton Pellet-Induced Granuloma : Another study evaluated the efficacy of DAF derivatives in cotton pellet-induced granuloma tests, further supporting their potential as anti-inflammatory agents .

Applications in Energetic Materials

Beyond its medicinal applications, DAF is also explored for its utility in energetic materials due to its high nitrogen content, which contributes to the performance characteristics of explosives and propellants. The green electrosynthesis method not only reduces hazardous waste but also enhances the efficiency of producing nitrogen-rich compounds .

Propriétés

IUPAC Name |

1,2,5-oxadiazole-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-2(4)6-7-5-1/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJVSUCUNFXIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336977 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17220-38-1 | |

| Record name | 3,4-Diaminofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-oxadiazole-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,4-Diaminofurazan?

A1: this compound has the molecular formula C2H4N4O and a molecular weight of 96.09 g/mol.

Q2: What are some common spectroscopic techniques used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 15N NMR), and Mass Spectrometry (MS) to characterize DAF and its derivatives. [, , , , , , ]

Q3: What are the key starting materials for synthesizing this compound?

A3: this compound is typically synthesized from diaminoglyoxime (DAG) [, , , ] or directly from glyoxal through a series of reactions. []

Q4: Can you describe a common synthetic route for this compound?

A4: One common method involves a two-step process: (1) reaction of glyoxime with hydroxylamine hydrochloride to produce diaminoglyoxime, and (2) subsequent dehydration of diaminoglyoxime in an alkaline solution to yield this compound. [, ]

Q5: Are there any alternative synthesis methods for this compound?

A5: Yes, researchers have explored alternative synthesis methods for DAF, including microwave-assisted synthesis, which significantly reduces reaction times. [, ] One-pot synthesis directly from glyoxal has also been reported. []

Q6: Why is this compound considered a valuable precursor in energetic materials chemistry?

A6: DAF is a key building block for various energetic materials due to the presence of the furazan ring, which imparts high energy content and positive oxygen balance to its derivatives. [, , , , , , ]

Q7: What are some notable derivatives of this compound with energetic properties?

A7: Key energetic derivatives include 3,4-dinitrofurazan (DNF) [, ], 3,4-dinitraminofurazan (DNAF) [], and various azofurazans. [, , ] These compounds exhibit potential as high-energy density materials.

Q8: How is this compound typically converted into 3,4-dinitrofurazan?

A8: The conversion of DAF to DNF often involves oxidation using hydrogen peroxide (H2O2) in the presence of a catalyst, such as sodium tungstate (Na2WO4) and methanesulfonic acid (CH3SO3H). [, ]

Q9: What is the significance of ionic salts of 3,4-dinitraminofurazan?

A9: Researchers have investigated nitrogen-rich salts of DNAF to enhance the stability of the inherently sensitive DNAF molecule. These salts exhibit high detonation performance, with dihydrazinium 3,4-dinitraminofurazanate demonstrating particularly promising characteristics. []

Q10: Can you provide examples of macrocyclic compounds derived from this compound?

A10: DAF serves as a precursor to various macrocyclic compounds, including polydiazenofurazans, [, ] tetrafurazanocyclohexadecanes (like TATF), [, ] and furazano-1,2,3,4-tetrazine-1,3-dioxide (FTDO). []

Q11: How does the introduction of various functional groups affect the properties of this compound derivatives?

A11: * Nitro groups (-NO2): Increase density, detonation velocity, and detonation pressure, contributing to enhanced explosive performance. []* Azido groups (-N3): Elevate the standard enthalpy of formation, making the compounds more energetic. []* Azoxy groups (-N=N(O)-): Generally improve thermal stability compared to the parent furazan compounds. []

Q12: Has this compound been explored for applications beyond energetic materials?

A12: While primarily recognized for its energetic properties, DAF has been investigated as a ligand in metal complexes, showcasing its versatility in coordination chemistry. [, ]

Q13: What is the thermal stability of this compound and its derivatives?

A13: The thermal stability of DAF derivatives varies depending on the substituents and structure. Generally, they exhibit good thermal stability, with decomposition temperatures often exceeding 200°C. [, , , , ]

Q14: Are there any safety concerns regarding the handling of this compound and its derivatives?

A14: Many DAF derivatives, particularly those with nitro and azido groups, are energetic materials and should be handled with extreme caution. Their sensitivity towards impact and friction needs careful consideration. [, ]

Q15: How is the melt-castability of energetic materials relevant, and has it been achieved with this compound derivatives?

A15: Melt-castability is desirable for shaping energetic materials into specific forms. Researchers have successfully developed a melt-castable energetic cocrystal using DAF and 4-amino-3,5-dinitropyrazole (ADNP), offering potential advantages in explosive formulation. []

Q16: How is computational chemistry employed in the research of this compound-based energetic materials?

A16: Computational methods, such as density functional theory (DFT), predict important properties like density, enthalpy of formation, detonation velocity, and detonation pressure, aiding in the design and assessment of novel energetic materials. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.